molecular formula C22H22N2O2 B2857488 N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-58-2

N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2857488
CAS No.: 1004257-58-2
M. Wt: 346.43
InChI Key: AKJCSQDFGHZJHW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylphenylamine with 3-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with a pyridine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide: shares similarities with other pyridine derivatives and carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the pyridine ring with the carboxamide group and the presence of multiple methyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-6-4-9-18(12-15)13-24-14-19(10-11-20(24)25)22(26)23-21-16(2)7-5-8-17(21)3/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJCSQDFGHZJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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